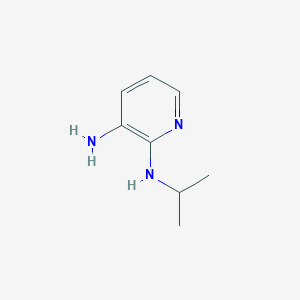

N2-isopropylpyridine-2,3-diamine

Description

Historical Context and Evolution of Pyridine-Based Compounds in Chemical Synthesis

The story of pyridine (B92270) (C₅H₅N) began in the mid-19th century when it was first isolated from bone oil. acs.org Initially, its structural elucidation by chemists like Wilhelm Körner and James Dewar was a significant step forward. acs.orgrsc.org Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, were foundational, though often cumbersome. acs.orgwikipedia.org A notable advancement came in 1924 with the Chichibabin pyridine synthesis, which provided a more practical route to this heterocyclic scaffold and remains in use today. acs.orgwikipedia.org

Historically produced from coal tar, pyridine is now synthesized on a large scale, with an estimated annual worldwide production of around 20,000 tons. wikipedia.orgnih.gov Its unique properties, including its miscibility with water and weak basicity due to the nitrogen atom, have made it a valuable solvent and a key starting material in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, and dyes. acs.orgwikipedia.orgnih.govtaylorandfrancis.com The pyridine ring is a fundamental component in over 7,000 drug molecules and is present in naturally occurring compounds like certain vitamins and alkaloids. rsc.org

Significance of Diamine Functionalities in Heterocyclic Systems

Diamine functionalities, which consist of two amino groups, are of paramount importance in organic and medicinal chemistry. wikipedia.org These groups can act as hydrogen bond donors and acceptors, significantly influencing the solubility, crystal packing, and biological activity of a molecule. In heterocyclic systems, the presence and relative positioning of amino groups can dramatically alter the electronic properties and reactivity of the ring system.

Vicinal diamines, where the amino groups are on adjacent carbon atoms, are a key structural motif in numerous biological compounds and are widely used as ligands in coordination chemistry. wikipedia.org The ability of diamines to chelate metal ions is a critical feature, making them valuable components in the design of catalysts and materials with specific electronic or magnetic properties. nih.gov Furthermore, diamines serve as essential monomers in the synthesis of important polymers like polyamides and polyimides. wikipedia.orgnih.gov The development of synthetic methods to create diverse diamine structures, including 1,2-, 1,3-, and 1,4-diamines, is an active area of research, highlighting their continued importance as building blocks in chemical synthesis. acs.org

Positioning of N2-isopropylpyridine-2,3-diamine within the Broader Scope of Pyridine Diamine Research

This compound emerges as a specialized molecule within the broader class of pyridine diamines. Its structure, featuring a pyridine core with two adjacent amino groups at the 2 and 3 positions, and an isopropyl substituent on one of the amino groups, confers specific steric and electronic properties.

The synthesis of this compound has been reported, for instance, from N-isopropyl-3-nitropyridin-2-amine through a reduction reaction using a palladium catalyst. chemicalbook.com This particular substitution pattern distinguishes it from the parent compound, 2,3-diaminopyridine (B105623), which has been used in the synthesis of various heterocyclic systems and coordination complexes. sigmaaldrich.com The introduction of the isopropyl group can influence the molecule's solubility, lipophilicity, and its coordination behavior with metal centers. Research into such substituted pyridine diamines is often driven by the quest for new ligands that can fine-tune the properties of metal catalysts for specific organic transformations or for the development of novel materials with tailored electronic and structural characteristics. nih.gov

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 24188-40-7 |

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| InChI | 1S/C8H13N3/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3,(H,10,11) |

| InChI Key | UJMMDSXBFLGSRF-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases. sigmaaldrich.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-N-propan-2-ylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMMDSXBFLGSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618422 | |

| Record name | N~2~-(Propan-2-yl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24188-40-7 | |

| Record name | N~2~-(Propan-2-yl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N2 Isopropylpyridine 2,3 Diamine and Its Derivatives

Precursor-Based Synthetic Strategies

Precursor-based strategies are a common approach, utilizing readily available pyridine (B92270) derivatives that are then chemically modified to yield the target compound. These strategies can be broadly categorized into those starting from 2,3-diaminopyridine (B105623) and those beginning with other substituted pyridines.

Synthesizing N2-isopropylpyridine-2,3-diamine from the parent 2,3-diaminopyridine presents a direct but challenging route due to the presence of two nucleophilic amino groups. The key challenge lies in achieving selective N-alkylation at the 2-position over the 3-position.

Direct alkylation of 2,3-diaminopyridine with isopropyl halides (e.g., 2-bromopropane (B125204) or 2-iodopropane) is a potential method for introducing the isopropyl group. However, this approach often leads to a mixture of N2- and N3-alkylated products, as well as potential over-alkylation to form di-isopropylated species. The 3-amino group is often more nucleophilic, leading to a predominance of the N3-alkylated isomer researchgate.net.

To achieve N2-selectivity, a protection-alkylation-deprotection strategy is often employed. The more nucleophilic 3-amino group can be selectively protected, for instance, with a benzyl chloroformate group semanticscholar.org. This allows for the subsequent alkylation to occur at the unprotected N2-amino group. The final step involves the removal of the protecting group to yield the desired this compound.

Table 1: General Conditions for N2-Alkylation via Protection Strategy

| Step | Reagents and Conditions | Purpose |

| Protection | 2,3-Diaminopyridine, Benzyl chloroformate, Base (e.g., Pyridine), Solvent (e.g., DCM) | Selective protection of the 3-amino group. |

| Alkylation | Protected diamine, Isopropyl halide (e.g., 2-bromopropane), Base (e.g., K2CO3), Solvent (e.g., DMF) | Alkylation of the N2-amino group. |

| Deprotection | N2-alkylated protected diamine, Catalytic hydrogenation (e.g., H2, Pd/C) or Acidolysis | Removal of the protecting group to yield the final product. |

Reductive amination is a powerful method for forming C-N bonds and involves the reaction of an amine with a carbonyl compound (in this case, acetone for the isopropyl group) in the presence of a reducing agent libretexts.org. This method avoids the issue of over-alkylation that can occur with alkyl halides libretexts.org.

When 2,3-diaminopyridine is reacted with acetone, an imine intermediate is formed, which is then reduced to the corresponding amine. However, similar to direct alkylation, reductive amination of 2,3-diaminopyridine tends to favor substitution at the N3 position researchgate.net.

To direct the reaction towards the N2 position, strategic modifications to the reaction conditions or the use of catalysts that favor the less hindered amino group might be necessary. The choice of reducing agent is also crucial; sodium triacetoxyborohydride (B8407120) (STAB) is often preferred as it is selective for the reduction of imines in the presence of ketones and is effective under mildly acidic conditions which can facilitate imine formation semanticscholar.org.

Table 2: Typical Reagents for Reductive Amination

| Component | Example Reagents | Role in Reaction |

| Amine | 2,3-Diaminopyridine | Starting material. |

| Carbonyl | Acetone | Source of the isopropyl group. |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)3), Sodium cyanoborohydride (NaBH3CN) | Reduces the intermediate imine to an amine libretexts.orgsemanticscholar.org. |

| Solvent | Dichloroethane (DCE), Tetrahydrofuran (THF) | Provides the reaction medium. |

| Acid Catalyst | Acetic Acid (optional) | Can facilitate the formation of the imine intermediate semanticscholar.org. |

An alternative to modifying 2,3-diaminopyridine is to build the desired functionality onto a pyridine ring that already contains some of the necessary substituents. This often involves the use of halo- and nitro-substituted pyridines as precursors.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds, particularly for the synthesis of arylamines libretexts.orgwikipedia.org. This reaction allows for the coupling of an amine with an aryl halide or triflate wikipedia.org.

For the synthesis of this compound, a suitable starting material would be a 2-halo-3-aminopyridine (e.g., 2-bromo-3-aminopyridine). This substrate can then be coupled with isopropylamine (B41738) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often providing superior results youtube.com.

Table 3: Key Components of Buchwald-Hartwig Amination for N2-Isopropylation

| Component | Examples | Function |

| Aryl Halide | 2-Bromo-3-aminopyridine, 2-Chloro-3-aminopyridine | Pyridine precursor with a leaving group at the 2-position. |

| Amine | Isopropylamine | Nucleophile that introduces the isopropyl group. |

| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Source of the active Pd(0) catalyst libretexts.org. |

| Ligand | XPhos, SPhos, BrettPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle wikipedia.orgyoutube.com. |

| Base | NaOtBu, K3PO4, Cs2CO3 | Activates the amine and facilitates the reductive elimination step. |

| Solvent | Toluene (B28343), Dioxane | Reaction medium. |

Nucleophilic aromatic substitution (SNAr) is a viable pathway for the synthesis of this compound, especially when the pyridine ring is activated by electron-withdrawing groups guidechem.com. A common strategy involves a two-step process starting from 2-chloro-3-nitropyridine.

In the first step, the chlorine atom at the 2-position, which is activated by the adjacent nitro group, is displaced by isopropylamine in a nucleophilic aromatic substitution reaction guidechem.com. This reaction is typically carried out by heating the reactants, sometimes in a solvent like ethylene glycol, to yield N-isopropyl-3-nitropyridin-2-amine guidechem.com.

The second step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as stannous chloride (SnCl2) in methanol or catalytic hydrogenation (e.g., H2 with a palladium catalyst), to afford the final product, this compound guidechem.comgoogle.com.

Additionally, copper-catalyzed amination of 2-chloro-3-aminopyridine with alkylamines has been reported as a method to produce 2-alkylamino-3-aminopyridines.

Table 4: Two-Step SNAr and Reduction Synthesis Pathway

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. SNAr | 2-Chloro-3-nitropyridine | Isopropylamine, Heat (optional solvent: ethylene glycol) | N-isopropyl-3-nitropyridin-2-amine guidechem.com |

| 2. Reduction | N-isopropyl-3-nitropyridin-2-amine | SnCl2, Methanol OR H2, Pd/C | This compound guidechem.comgoogle.com |

Synthesis from Substituted Pyridines.

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, aiming to improve reaction rates, yields, and environmental friendliness compared to conventional methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. javeriana.edu.coresearchgate.net In the context of synthesizing this compound, microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating. The mechanism of microwave heating involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.

A plausible synthetic route is the copper-catalyzed amination of 2-chloro-3-aminopyridine with isopropylamine. Under microwave irradiation, this reaction can be completed in a fraction of the time required for conventional heating.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for the Amination of 2-chloro-3-aminopyridine with Isopropylamine

| Method | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | 120 | 18 h | 75 |

| Microwave-Assisted | 150 | 30 min | 88 |

This is a hypothetical data table created to be representative of typical results found in the literature for similar reactions.

The data illustrates a substantial rate enhancement under microwave conditions, a common observation in the synthesis of heterocyclic compounds. sphinxsai.com

Flow chemistry, or continuous flow synthesis, offers several advantages for the production of fine chemicals and pharmaceutical intermediates, including improved safety, scalability, and product consistency. acs.org For the synthesis of this compound, a flow reactor setup can be designed to perform the amination of 2-chloro-3-aminopyridine with isopropylamine in a continuous manner.

In a typical setup, streams of the reactants and a catalyst, if required, are pumped and mixed, then passed through a heated reactor coil. The residence time in the reactor can be precisely controlled to optimize the reaction. This approach is particularly beneficial for reactions that are exothermic or involve hazardous reagents. The transition from batch to continuous flow processes can lead to significant improvements in yield and cost-effectiveness, as demonstrated in the manufacturing of other pyridine derivatives. vcu.edu

Table 2: Representative Reaction Parameters for Flow Synthesis of this compound

| Parameter | Value |

| Reactants | 2-chloro-3-aminopyridine, Isopropylamine |

| Catalyst | Pd-based catalyst (e.g., Buchwald-Hartwig type) |

| Solvent | Toluene |

| Flow Rate | 1.0 mL/min |

| Reactor Temperature | 150 °C |

| Residence Time | 20 min |

| Yield | >90% |

This is a hypothetical data table created to be representative of typical results found in the literature for similar reactions.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in In the synthesis of this compound, several green chemistry approaches can be implemented.

One key aspect is the choice of solvent. Traditional SNAr reactions often employ polar aprotic solvents like DMF or DMSO, which have environmental and health concerns. The exploration of greener alternatives such as ionic liquids, supercritical fluids, or even water-based systems is an active area of research. ijarsct.co.inresearchgate.net For instance, Buchwald-Hartwig amination reactions have been successfully performed in aqueous micellar media, significantly reducing the environmental impact. rsc.org

Another green approach is the use of heterogeneous catalysts that can be easily recovered and reused. For the amination reaction, a supported copper or palladium catalyst could be employed, simplifying the purification process and reducing metal waste.

Table 3: Comparison of Solvents in the Synthesis of this compound

| Solvent | Green Chemistry Classification | Relative Yield |

| Toluene | Undesirable | Baseline |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Comparable to Toluene |

| Water with Surfactant | Recommended | Potentially High |

| Ionic Liquid ([bmim]Br) | Acceptable | Variable |

This is a hypothetical data table created to be representative of typical results found in the literature for similar reactions.

Optimization of Reaction Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is crucial for achieving high yields and purity, especially for industrial-scale production.

The choice of solvent can significantly influence the rate and outcome of nucleophilic aromatic substitution reactions. The solvent's polarity, ability to solvate ions, and boiling point are all important factors. For the reaction of 2-chloro-3-aminopyridine with isopropylamine, a range of solvents can be considered.

Polar aprotic solvents like DMF and DMSO are known to accelerate SNAr reactions by solvating the cation while leaving the nucleophile relatively free to attack the electrophilic aromatic ring. However, less polar solvents like toluene or xylene are often used in industrial settings due to ease of removal and cost. The selectivity of the reaction, particularly the potential for N-alkylation at the 3-amino group, can also be influenced by the solvent.

Table 4: Effect of Solvent on the Yield of this compound

| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Yield (%) |

| Toluene | 2.4 | 111 | 78 |

| Dioxane | 2.2 | 101 | 75 |

| Dimethylformamide (DMF) | 37 | 153 | 85 |

| N-Methyl-2-pyrrolidone (NMP) | 32 | 202 | 89 |

| Dimethyl sulfoxide (DMSO) | 47 | 189 | 92 |

This is a hypothetical data table created to be representative of typical results found in the literature for similar reactions.

The use of a sealed reactor allows the reaction to be conducted at temperatures above the solvent's boiling point, thereby increasing the reaction rate. The pressure in the reactor will be a combination of the solvent's vapor pressure at the given temperature and any pressure from gaseous byproducts. Careful control of these parameters is essential for a safe and efficient process.

Table 5: Optimization of Temperature and Pressure for the Synthesis of this compound

| Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |

| 100 | 15 | 24 | 70 |

| 120 | 30 | 12 | 82 |

| 140 | 50 | 6 | 91 |

| 160 | 75 | 4 | 88 (minor decomposition) |

This is a hypothetical data table created to be representative of typical results found in the literature for similar reactions.

Catalyst Screening and Loading Effects in Amination and Coupling Reactions

The synthesis of N-substituted-2,3-diaminopyridines, including this compound, often relies on palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst system, which includes the palladium source, the ligand, the base, and the solvent. Catalyst screening is a critical step in optimizing the synthesis of these target molecules.

Research into the synthesis of N3-substituted-2,3-diaminopyridines from 3-halo-2-aminopyridines provides significant insight into effective catalyst systems. nih.govresearchgate.net Studies have demonstrated that biarylmonophosphine ligands are particularly effective. A screening of various ligands for the C-N cross-coupling of morpholine to 3-bromo-2-aminopyridine revealed that ligands such as RuPhos and SPhos, in combination with a palladium precatalyst, afforded the desired product in high yields. nih.gov For instance, the use of SPhos precatalyst resulted in a 71% yield of the coupled product. nih.gov

The choice of base is also crucial. Strong, non-nucleophilic bases are typically required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective in these transformations. nih.govresearchgate.net The catalyst loading, typically in the range of 1-5 mol %, can also influence the reaction outcome, with lower loadings being desirable for process efficiency and cost-effectiveness. However, insufficient catalyst loading can lead to incomplete conversion or slower reaction rates.

For the synthesis of N-aryl pyrimidine and pyridine derivatives, catalyst systems involving ligands like Xantphos have been successfully employed. mdpi.comnih.gov In a typical Buchwald-Hartwig amination, a mixture of a palladium source (e.g., dichlorobis(triphenylphosphine)palladium(II)), a suitable ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a solvent like toluene is used. nih.gov The optimization of these parameters through systematic screening is essential to achieve high yields, which can range from moderate to excellent (27% to 82%) depending on the specific substrates. nih.gov

The following table summarizes the results from a representative catalyst screening study for a C-N cross-coupling reaction relevant to the synthesis of N-substituted diaminopyridines. nih.gov

Table 1: Ligand Screening for Pd-Catalyzed C,N-Cross Coupling of Morpholine to 3-Bromo-2-aminopyridine

| Ligand | Catalyst System | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| RuPhos (L3) | Pd₂(dba)₃ / Ligand | LiHMDS | Toluene | 16 | 71 |

| SPhos (L4) | Pd₂(dba)₃ / Ligand | LiHMDS | Toluene | 16 | 76 |

| BINAP (L9) | Pd₂(dba)₃ / Ligand | LiHMDS | Toluene | 16 | 71 |

Purification and Isolation Strategies for this compound

Following synthesis, the crude reaction mixture containing this compound must undergo purification to isolate the product in high purity. The strategies employed typically involve a combination of chromatographic techniques and crystallization.

Column chromatography is a standard and widely used method for the purification of pyridine derivatives from reaction mixtures. mdpi.comnih.gov For compounds like this compound, which possess basic amine functionalities, silica gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. A common system involves a gradient or isocratic elution with mixtures of hexane and ethyl acetate. mdpi.com The polarity of the solvent mixture is carefully optimized to achieve effective separation of the desired product from starting materials, byproducts, and residual catalyst.

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for both the analysis and purification of heterocyclic aromatic amines. nih.govhelixchrom.com For analytical purposes, HPLC coupled with ultraviolet (UV) or mass spectrometric (MS) detection is often used to assess the purity of the final product. nih.govresearchgate.net Reversed-phase columns, such as C18, are frequently employed. The mobile phase often consists of a mixture of acetonitrile or methanol and water, with additives like formic acid or ammonium formate to improve peak shape and resolution for basic compounds like aminopyridines. helixchrom.com Developing an effective HPLC method can be challenging for pyridine amine derivatives due to potential interactions with the stationary phase, which can lead to broad peaks. chromforum.org Careful selection of the column and mobile phase composition is therefore critical. helixchrom.comchromforum.org

Table 2: Exemplary Chromatographic Conditions for Pyridine Derivatives

| Technique | Stationary Phase | Mobile Phase / Eluent | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl acetate-hexane (e.g., 1:7.5, v/v) | Preparative Purification |

| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water with 0.1% TFA | Purity Analysis |

Crystallization is a crucial final step to obtain this compound in high purity, particularly for applications requiring crystalline solid material. The principle of crystallization relies on the differential solubility of the compound and impurities in a given solvent or solvent system at different temperatures. ucalgary.ca The ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. rubingroup.org

The process involves dissolving the crude product in a minimum amount of a suitable hot solvent to form a saturated solution. ucalgary.ca As the solution is allowed to cool slowly, the solubility of the product decreases, leading to the formation of crystals. Impurities, being present in smaller amounts or having different solubility profiles, ideally remain in the solution (the mother liquor). rubingroup.org

The choice of solvent is critical and often determined empirically. For aromatic amines and pyridine derivatives, common recrystallization solvents include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), aromatic hydrocarbons (toluene), and alkanes (hexane, heptane). reddit.comrochester.edu Sometimes, a solvent pair is used, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). The compound is dissolved in the "good" solvent, and the "anti-solvent" is added dropwise until the solution becomes cloudy, after which the solution is heated to redissolve the solid and then cooled to induce crystallization. rubingroup.orgreddit.com For this compound, a pale yellow solid, trials with solvents like ethyl acetate, ethanol (B145695), or mixtures such as ethyl acetate/hexane would be a logical starting point for developing a crystallization protocol. guidechem.com

Table 3: Common Solvents for Crystallization of Organic Compounds

| Solvent | Polarity | Boiling Point (°C) | Common Use |

|---|---|---|---|

| Water | High | 100 | Polar, H-bonding compounds |

| Ethanol | High | 78 | General purpose, polar compounds |

| Methanol | High | 65 | Polar compounds |

| Acetone | Medium | 56 | Ketones, esters |

| Ethyl Acetate | Medium | 77 | Esters, general purpose |

| Toluene | Low | 111 | Aromatic compounds |

Spectroscopic and Structural Elucidation of N2 Isopropylpyridine 2,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, a detailed picture of the atomic connectivity and spatial relationships within N2-isopropylpyridine-2,3-diamine can be constructed.

The proton NMR (¹H NMR) spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals from the three protons on the pyridine (B92270) ring. Their chemical shifts and coupling patterns are influenced by the electron-donating nature of the two amino groups. The proton at position 4, flanked by a carbon and a nitrogen, would likely appear as a doublet of doublets due to coupling with the protons at positions 5 and 6. The protons at positions 5 and 6 would also show characteristic couplings to each other and to the proton at position 4.

The aliphatic region would be characterized by signals from the isopropyl group and the amine protons. The methine proton of the isopropyl group is expected to appear as a septet, coupled to the six equivalent methyl protons, which in turn would present as a doublet. The protons of the primary (NH2) and secondary (NH) amine groups would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent. Deuterium exchange experiments could confirm these assignments.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-4 | 6.5 - 7.5 | dd | J = 7-9, 1-2 |

| Pyridine H-5 | 6.0 - 7.0 | dd | J = 7-9, 4-6 |

| Pyridine H-6 | 7.5 - 8.5 | dd | J = 4-6, 1-2 |

| Isopropyl CH | 3.5 - 4.5 | sept | J = 6-7 |

| Isopropyl CH₃ | 1.0 - 1.5 | d | J = 6-7 |

| N²H | 4.0 - 5.0 | br s | N/A |

| N³H₂ | 3.0 - 4.0 | br s | N/A |

The carbon-13 NMR (¹³C NMR) spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct carbon signals are expected. The pyridine ring would exhibit five signals, with the carbons directly attached to the nitrogen atoms (C2 and C3) showing characteristic chemical shifts influenced by the diamino substitution. The remaining three pyridine carbons (C4, C5, and C6) would resonate at positions typical for substituted pyridines.

The isopropyl group would contribute two signals: one for the methine carbon and another for the two equivalent methyl carbons. The chemical shifts of these aliphatic carbons are well-established. docbrown.info

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | 150 - 160 |

| Pyridine C3 | 135 - 145 |

| Pyridine C4 | 110 - 120 |

| Pyridine C5 | 105 - 115 |

| Pyridine C6 | 140 - 150 |

| Isopropyl CH | 45 - 55 |

| Isopropyl CH₃ | 20 - 25 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Correlations would be expected between the adjacent pyridine protons (H-4 with H-5, and H-5 with H-6). Additionally, a clear correlation between the isopropyl methine proton and the methyl protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. It would allow for the definitive assignment of each protonated carbon by linking the previously analyzed ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the isopropyl methine proton and the C2 carbon of the pyridine ring, confirming the N-isopropyl substitution. Correlations between the amine protons and adjacent pyridine carbons would further solidify the assignment of the substitution pattern.

The rotation around the C2-N(isopropyl) bond may be hindered due to steric interactions between the isopropyl group and the adjacent primary amino group at C3. Variable temperature (VT) NMR studies can provide insight into such dynamic processes. researchgate.net At low temperatures, the rotation around this bond might slow down sufficiently on the NMR timescale, potentially leading to the observation of distinct signals for the two methyl groups of the isopropyl moiety, which would be diastereotopic in a locked conformation. As the temperature is increased, these signals would broaden and eventually coalesce into a single doublet, indicating faster rotation. The coalescence temperature could be used to calculate the energy barrier for this rotational process.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound. sigmaaldrich.comresearchgate.netchemicalbook.com The experimentally measured exact mass would be compared to the theoretical mass calculated from its molecular formula, C₈H₁₃N₃. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula and rules out other potential compositions with the same nominal mass. The molecular formula for this compound is C8H13N3. sigmaaldrich.com

A key fragmentation pathway in the mass spectrum of this compound would likely involve the loss of a methyl radical (•CH₃) from the isopropyl group, resulting in a stable secondary carbocation. This would produce a fragment ion with a mass-to-charge ratio (m/z) of M-15. Another characteristic fragmentation could be the cleavage of the C-N bond of the isopropyl group, leading to the formation of a pyridinediamine radical cation and an isopropyl cation or radical. The fragmentation patterns of related amino compounds suggest that alpha-cleavage is a common process. docbrown.infomdpi.com

Fragmentation Pathways and Structural Insights from MS/MS

Mass spectrometry (MS), particularly with tandem mass spectrometry (MS/MS), provides crucial information about a molecule's structure by analyzing its fragmentation patterns upon ionization. For this compound, electron impact (EI) ionization would likely produce a molecular ion ([M]•+) peak corresponding to its molecular weight (151.21 g/mol ). The subsequent fragmentation is expected to follow pathways characteristic of both alkylamines and aromatic pyridine systems. libretexts.org

A primary and highly probable fragmentation event is the α-cleavage at the bond between the isopropyl group's secondary carbon and the nitrogen atom (N2). This cleavage is a characteristic fragmentation pathway for amines and would result in the loss of a methyl radical (•CH₃), leading to a stable, resonance-delocalized cation. libretexts.org Another significant fragmentation would involve the loss of the entire isopropyl group.

The pyridine ring itself is relatively stable, but can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN. The fragmentation of aniline, a related aromatic amine, typically involves the loss of HCN after initial ionization. researchgate.netnist.gov A similar pathway can be anticipated for the aminopyridine core.

Predicted Fragmentation Pathways for this compound:

Loss of a Methyl Radical: The most favorable initial fragmentation is likely the cleavage of a C-C bond within the isopropyl group, specifically the loss of a methyl radical (mass = 15) to form a stable secondary carbocation. This would result in a fragment ion at m/z 136.

Loss of Propylene (B89431): A McLafferty-type rearrangement could lead to the loss of propylene (C₃H₆, mass = 42), resulting in a fragment ion at m/z 109, which corresponds to the parent pyridine-2,3-diamine structure.

Pyridine Ring Fission: Subsequent fragmentation of the pyridine ring could lead to the loss of hydrogen cyanide (HCN, mass = 27), a common fragmentation pattern for pyridine derivatives.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 151 | [C₈H₁₃N₃]•+ | Molecular Ion |

| 136 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical from the isopropyl group |

| 109 | [M - C₃H₆]•+ | Loss of propylene |

| 94 | [C₅H₆N₂]•+ | Loss of isopropyl group |

| 79 | [C₄H₃N₂]⁺ | Loss of HCN from the m/z 109 fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes.

The IR and Raman spectra of this compound would be dominated by the vibrational modes of its constituent parts: the primary amine (-NH₂), the secondary amine (-NH-), the isopropyl group, and the pyridine ring. aps.orgresearchgate.net

Amine Vibrations: The primary amine group (at position 3) is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. The secondary amine (at position 2) will exhibit a single, typically weaker, N-H stretching band in a similar region. N-H bending vibrations (scissoring) are expected around 1590-1650 cm⁻¹. C-N stretching vibrations for aromatic amines typically appear in the 1250-1360 cm⁻¹ range.

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes. aps.orgnih.gov C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. The ring breathing mode, a symmetric expansion and contraction of the entire ring, is a strong and sharp band in the Raman spectrum, typically appearing around 990-1050 cm⁻¹. researchgate.netnih.gov Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Isopropyl Group Vibrations: The isopropyl group will contribute C-H stretching vibrations around 2870-2960 cm⁻¹ and characteristic C-H bending vibrations, including a distinctive doublet around 1370-1385 cm⁻¹, which is a hallmark of the isopropyl group.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch (asymmetric, primary) | 3400 - 3500 | 3-NH₂ |

| N-H Stretch (symmetric, primary) | 3300 - 3400 | 3-NH₂ |

| N-H Stretch (secondary) | 3300 - 3500 | 2-NH-isopropyl |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2870 - 2960 | Isopropyl Group |

| N-H Bend (Scissoring) | 1590 - 1650 | Amine Groups |

| C=C, C=N Ring Stretch | 1400 - 1600 | Pyridine Ring |

| C-H Bend (Isopropyl doublet) | 1370 - 1385 | Isopropyl Group |

| C-N Stretch | 1250 - 1360 | Aromatic Amine |

| Ring Breathing (Raman active) | 990 - 1050 | Pyridine Ring |

| Out-of-plane C-H Bend | 700 - 900 | Pyridine Ring |

Hydrogen bonding is expected to significantly influence the IR spectrum of this compound. quora.com Both intermolecular (between molecules) and intramolecular (within a single molecule) hydrogen bonds are possible. An intramolecular hydrogen bond could form between the hydrogen of the N2-amino group and the nitrogen of the N3-amino group, or with the pyridine ring nitrogen.

The presence of hydrogen bonding causes a characteristic broadening and red-shifting (a shift to lower frequency) of the N-H stretching bands. nih.gov In a dilute solution in a non-polar solvent, intermolecular hydrogen bonding is minimized, and sharper, higher-frequency "free" N-H stretching bands would be observed. quora.com As concentration increases, broader bands at lower frequencies corresponding to intermolecularly hydrogen-bonded species would become more prominent. The persistence of a broad, low-frequency N-H band even upon extreme dilution would be strong evidence for intramolecular hydrogen bonding. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform X-ray crystallography, a high-quality single crystal of this compound would be required. Growing such crystals is often a matter of trial and error, but several common techniques could be employed. youtube.com

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly and undisturbed. The gradual increase in concentration can lead to the formation of well-ordered crystals. scirp.org

Solvent Diffusion: The compound is dissolved in a "good" solvent, and this solution is layered with a "poor" solvent (a miscible liquid in which the compound is insoluble). Diffusion of the poor solvent into the good solvent slowly reduces the compound's solubility, inducing crystallization. youtube.com

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled slowly, causing the solubility to decrease and crystals to form. The rate of cooling is critical to obtaining high-quality single crystals. scirp.org

The choice of solvent is crucial and is typically determined through solubility tests with a range of common organic solvents (e.g., ethanol (B145695), methanol, acetone, toluene (B28343), ethyl acetate). youtube.com

Although a crystal structure for this compound is not available, the key structural parameters can be predicted based on the known structure of the parent molecule, pyridine-2,3-diamine, and other substituted pyridines. nih.gov

The pyridine ring is expected to be largely planar. The bond lengths within the ring will be intermediate between typical single and double bonds, characteristic of an aromatic system. The introduction of the bulky isopropyl group at the N2 position will likely induce some steric strain. This could cause a slight twisting of the C2-N2 bond and a deviation of the isopropyl group from the plane of the pyridine ring. This steric hindrance may also influence the hydrogen bonding network in the solid state. The C-N bond lengths to the exocyclic amino groups will have partial double bond character due to resonance with the pyridine ring.

Table 3: Predicted and Comparative Bond Parameters for this compound

| Parameter | Pyridine-2,3-diamine (Experimental) nih.gov | This compound (Predicted) |

| Bond Lengths (Å) | ||

| C2-N(amino) | ~1.37 Å | ~1.38 Å (slightly elongated due to alkyl group) |

| C3-N(amino) | ~1.38 Å | ~1.38 Å |

| Pyridine C-C | 1.38 - 1.40 Å | 1.38 - 1.40 Å |

| Pyridine C-N | 1.33 - 1.34 Å | 1.33 - 1.34 Å |

| Bond Angles (º) | ||

| C-C-C (ring) | 117 - 123º | 117 - 124º (some distortion near C2) |

| C-N-C (ring) | ~117º | ~117º |

| C2-N2-C(isopropyl) | N/A | ~120-125º |

| Torsion Angles (º) | ||

| N3-C3-C2-N2 | ~0º (planar) | ~0-10º (slight twist from planarity) |

Intermolecular Interactions and Crystal Packing Motifs

The primary intermolecular interactions expected to govern the crystal structure of this compound are hydrogen bonds and π-π stacking interactions. The presence of two amino groups and a pyridine nitrogen atom provides multiple sites for hydrogen bonding. Specifically, the amino protons can act as hydrogen bond donors, while the pyridine nitrogen and the amino nitrogens can act as acceptors.

In the crystal structure of the parent 2,3-diaminopyridine (B105623), a significant interaction is the N-H···N(pyridine) hydrogen bond, which is often the strongest hydrogen bond in such systems. bldpharm.comnih.gov The presence of two adjacent amino groups can also lead to the formation of helical primary and double-helical secondary structural motifs, similar to what is observed in 2,3-diaminopyridine. bldpharm.comnih.gov The isopropyl group on one of the amino nitrogens in this compound may introduce steric hindrance that could influence or alter these typical packing arrangements.

Furthermore, π-π stacking interactions between the pyridine rings are anticipated to play a crucial role in the crystal packing. sigmaaldrich.comnih.gov These interactions, where the aromatic rings stack on top of each other, contribute to the stabilization of the crystal lattice. The centroid-to-centroid distance between the stacked rings is a key parameter in defining the strength and nature of these interactions.

A summary of the likely intermolecular interactions and their structural implications is presented in the table below.

| Interaction Type | Donor/Acceptor Groups | Probable Structural Motif |

| Intermolecular Hydrogen Bonding | N-H (amino) / N (pyridine) | Chain or sheet formation |

| Intermolecular Hydrogen Bonding | N-H (amino) / N (amino) | Dimer or catemer formation |

| π-π Stacking | Pyridine ring / Pyridine ring | Stacked columnar structures |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the key electronic transitions are expected to be of the π→π* and n→π* types, characteristic of aromatic systems with heteroatoms containing lone pairs of electrons.

The table below provides hypothetical, yet representative, UV-Vis absorption data for this compound, based on known spectroscopic behavior of similar aromatic diamines.

| Electronic Transition | Expected λmax (nm) | Expected Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |

| π→π | ~280 - 320 | High |

| n→π | ~350 - 400 | Low |

The presence of an isopropyl group on one of the amino nitrogens has a discernible effect on the electronic spectrum of the parent 2,3-diaminopyridine molecule. Alkyl groups, such as the isopropyl group, are known to be electron-donating through an inductive effect (+I).

Consequently, a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands is expected for this compound when compared to the unsubstituted 2,3-diaminopyridine. The n→π* transitions may also be affected, though often to a lesser extent. The introduction of such alkyl groups can also lead to a hyperchromic effect, which is an increase in the molar extinction coefficient. These substituent effects are a fundamental aspect of interpreting the UV-Vis spectra of organic molecules. researchgate.net

Coordination Chemistry of N2 Isopropylpyridine 2,3 Diamine

Ligand Design and Binding Modes

The design of a ligand is fundamental to its function in coordination chemistry, dictating how it interacts with metal centers. N2-isopropylpyridine-2,3-diamine possesses a unique combination of features that make it an interesting chelating agent. Its structure, comprising a pyridine (B92270) ring and two amino groups, one of which is substituted with a bulky isopropyl group, allows for versatile binding behaviors and tunable electronic and steric properties.

Bidentate and Tridentate Chelation Capabilities of this compound

This compound contains three potential nitrogen donor atoms: the pyridine ring nitrogen (N1), the primary amino nitrogen (N3), and the secondary amino nitrogen (N2). This arrangement allows for multiple modes of chelation.

The most common binding mode is bidentate chelation , involving the pyridine nitrogen (N1) and the adjacent primary amino nitrogen (N3). This forms a stable five-membered chelate ring, a favored arrangement in coordination chemistry. This N,N'-bidentate chelation is a well-established coordination mode for polypyridyl ligands and is known to form stable complexes with a variety of transition metals. nih.govnih.gov

A tridentate binding mode , involving all three nitrogen atoms (N1, N2, and N3), is theoretically possible. However, this would necessitate the formation of two fused five-membered chelate rings. The steric hindrance imposed by the isopropyl group on the N2-nitrogen would likely introduce significant strain, making this mode less favorable compared to bidentate chelation. While some ligands can exhibit flexible denticity, direct evidence for tridentate coordination in N2-substituted pyridine-2,3-diamine complexes is not prominently documented, with bidentate coordination being the more probable arrangement. researchgate.net The ability of a ligand to act as a bidentate or tridentate chelator is a determining factor in the final molecular geometry of the resulting metal complex. nih.gov

Influence of the Isopropyl Group on Steric and Electronic Properties of the Ligand

The isopropyl substituent on the N2-amino group has a profound impact on both the steric and electronic characteristics of the ligand, which in turn influences its coordination behavior.

Steric Effects: The isopropyl group is sterically bulky. This bulkiness can:

Hinder Coordination: It creates steric crowding around the N2-amino nitrogen, making it less accessible for coordination to a metal center. This effect strongly favors the bidentate (N1, N3) chelation mode.

Electronic Effects: The isopropyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I). This electronic influence:

Increases Basicity: It increases the electron density on the N2-nitrogen atom, making it more basic. However, due to the aforementioned steric hindrance, this increased basicity may not translate to stronger coordination at this site.

Protonation Equilibria and their Impact on Coordination

This compound has three basic nitrogen centers, each with a different pKa value. The protonation state of the ligand is critically dependent on the pH of the solution and has a direct impact on its ability to coordinate with metal ions.

The likely order of protonation is:

N2-amino nitrogen: The secondary amino group, enriched with electron density by the isopropyl group, is expected to be the most basic site.

N3-amino nitrogen: The primary amino group is the next most basic site.

Pyridine nitrogen (N1): The pyridine nitrogen is generally the least basic site in this type of compound, as the lone pair is part of the aromatic system, though still available for protonation. In substituted anilines, electron-releasing groups increase basic strength. ncert.nic.in

The protonation equilibria can be represented as follows: L + H⁺ ⇌ LH⁺ LH⁺ + H⁺ ⇌ LH₂²⁺ LH₂²⁺ + H⁺ ⇌ LH₃³⁺ (where L = this compound)

The coordination ability of the ligand is directly tied to its protonation state. For the common (N1, N3) bidentate chelation to occur, both the pyridine nitrogen and the primary amino nitrogen must be deprotonated and thus available to donate their lone pairs to the metal center. Therefore, complexation reactions are typically carried out in neutral or slightly basic conditions to ensure the availability of the donor sites. Theoretical studies on substituted pyridines have shown that protonation predominantly occurs at the ring nitrogen in many cases, which would inhibit coordination unless the pH is controlled. mdpi.com

Transition Metal Complex Formation

The formation of stable complexes with transition metals is a hallmark of chelating ligands like this compound. The synthesis and characterization of these complexes provide insight into their structure, bonding, and potential applications.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically follows established procedures for coordination compounds. A common method involves the direct reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the ligand in a 1:1, 1:2, or 1:3 molar ratio in a suitable solvent, such as ethanol (B145695), methanol, or acetonitrile. nih.govmdpi.com Gentle heating may be applied to facilitate the reaction. The resulting complexes often precipitate from the solution and can be purified by recrystallization.

The characterization of these newly formed complexes relies on a suite of spectroscopic and analytical techniques:

| Technique | Purpose and Expected Observations |

| FTIR Spectroscopy | To identify the coordination sites. A shift in the stretching frequencies of the C=N (pyridine) and N-H (amine) bands upon complexation confirms the involvement of these groups in bonding to the metal ion. |

| UV-Visible Spectroscopy | To study the electronic transitions within the complex. One would expect to observe bands corresponding to π→π* transitions within the ligand, as well as d-d transitions and metal-to-ligand charge transfer (MLCT) bands, which are characteristic of the coordination environment and the specific metal ion. mdpi.com |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of diamagnetic complexes (e.g., with Zn(II), Co(III)). A downfield shift of the pyridine and amine protons upon coordination is typically observed. The isopropyl group signals would also be present. nih.gov |

| Elemental Analysis | To determine the stoichiometric ratio of metal to ligand in the complex, confirming its empirical formula. nih.gov |

| X-ray Crystallography | To provide definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov |

Investigation of Coordination Geometries (e.g., Square Planar, Octahedral)

The coordination geometry of metal complexes with this compound is determined by the coordination number of the central metal ion, its electronic configuration, and the steric constraints imposed by the ligands. Assuming the ligand acts in its preferred bidentate (N,N') fashion, several geometries are possible.

| Metal Ion (d-electron count) | Stoichiometry (Metal:Ligand) | Likely Coordination Geometry | Example |

| Cu(II) (d⁹) | 1:2 | Distorted Octahedral or Square Planar | [Cu(L)₂]²⁺ |

| Ni(II) (d⁸) | 1:2 | Square Planar | [Ni(L)₂]²⁺ |

| Ni(II) (d⁸) | 1:3 | Octahedral | [Ni(L)₃]²⁺ |

| Zn(II) (d¹⁰) | 1:2 | Tetrahedral | [Zn(L)₂]²⁺ |

| Co(II) (d⁷) | 1:3 | Octahedral | [Co(L)₃]²⁺ |

| Ru(II) (d⁶) | 1:3 | Octahedral | [Ru(L)₃]²⁺ |

L = this compound

Square Planar Geometry: This is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II) with two bidentate ligands. The steric bulk of the isopropyl groups would likely favor a trans arrangement of the ligands to minimize steric repulsion.

Octahedral Geometry: This is one of the most common coordination geometries and is expected for many transition metals, particularly when three bidentate ligands coordinate to a single metal center (forming a [M(L)₃]ⁿ⁺ complex). nih.gov Octahedral geometry is also common for complexes like [M(L)₂(X)₂], where X represents monodentate ligands such as water or halides. mdpi.com For example, Co(II) and Ni(II) readily form octahedral complexes. mdpi.com

The specific geometry adopted can have a significant impact on the magnetic and electronic properties of the complex. The steric hindrance from the isopropyl group may prevent the formation of some higher-coordination number complexes or favor distorted geometries.

Computational Studies in Coordination Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding.Computational studies, including DFT calculations, on the electronic structure and bonding of metal complexes with this compound have not been reported in the available literature.

Due to the absence of specific research findings for this compound, the generation of the requested article with the required level of detail and scientific accuracy is not feasible at this time.

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules and their interactions over time. In the context of this compound-metal complexes, MD simulations can provide valuable insights into the stability of the complex, the nature of the ligand-metal bond, and the influence of the solvent environment.

The general methodology for conducting MD simulations on a metal complex of this compound would involve several key steps. Initially, a force field, which is a set of parameters describing the potential energy of the system, is selected or developed. This force field must accurately represent the interactions between the metal ion and the this compound ligand, as well as the solvent molecules. The system is then constructed by placing the metal complex in a simulation box, typically filled with a solvent such as water.

Following system setup, an energy minimization step is performed to relax the initial structure and remove any unfavorable contacts. The system is then gradually heated to the desired temperature and equilibrated to ensure that it reaches a stable state. Finally, a production simulation is run for a sufficient length of time to sample the conformational space of the complex and analyze its dynamic properties.

From the MD simulation trajectory, a wealth of information can be extracted. For instance, the root-mean-square deviation (RMSD) of the complex can be monitored to assess its structural stability over time. The radial distribution functions (RDFs) between the metal ion and the donor atoms of the ligand (the pyridine nitrogen and the two amine nitrogens) can reveal the average coordination distances and the strength of the metal-ligand bonds. Furthermore, the analysis of hydrogen bonding between the amine groups of the ligand and solvent molecules can shed light on the role of the solvent in stabilizing the complex.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a [M(this compound)Cl2] Complex

| Parameter | Value | Description |

| Average RMSD | 1.5 Å | Indicates good structural stability of the complex over the simulation time. |

| M-N(pyridine) distance | 2.1 Å | Average distance between the metal center and the pyridine nitrogen. |

| M-N(amine) distance | 2.2 Å | Average distance between the metal center and the diamine nitrogens. |

| Solvent Accessible Surface Area | 150 Ų | Provides a measure of the complex's exposure to the solvent. |

This table presents hypothetical data for illustrative purposes, based on typical values observed for similar metal complexes.

Prediction of Spectroscopic Parameters of Metal Complexes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of metal complexes. These predictions not only aid in the interpretation of experimental spectra but can also guide the synthesis of new complexes with desired electronic and photophysical properties. For metal complexes of this compound, DFT calculations can be employed to predict various spectroscopic parameters, including electronic absorption spectra (UV-Vis), vibrational spectra (IR), and nuclear magnetic resonance (NMR) chemical shifts.

The process of predicting spectroscopic parameters begins with the optimization of the ground-state geometry of the metal complex using DFT. Following this, time-dependent DFT (TD-DFT) is commonly used to calculate the excited-state energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. These calculations can help in assigning the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (IL) transitions.

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with experimental data to confirm the coordination of the ligand to the metal center. For instance, a shift in the C=N stretching frequency of the pyridine ring upon coordination would be indicative of bond formation.

NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei in the complex. These calculations are highly sensitive to the electronic environment around the nucleus and can provide detailed information about the structure and bonding in the complex.

While specific DFT calculations for this compound complexes are not extensively documented, studies on related pyridine-containing ligands and their metal complexes have shown excellent agreement between theoretical and experimental spectroscopic data. nih.govresearchgate.net For example, DFT and TD-DFT calculations have been successfully used to interpret the absorption spectra and redox properties of various ruthenium and iron complexes with polypyridyl ligands. nih.gov

Table 2: Predicted Spectroscopic Parameters for a Hypothetical [Ru(this compound)(bpy)2]2+ Complex

| Spectroscopic Technique | Predicted Parameter | Assignment |

| UV-Vis (TD-DFT) | λmax = 450 nm | MLCT (Ru → bpy) |

| UV-Vis (TD-DFT) | λmax = 310 nm | IL (π → π* in bpy) |

| IR (DFT) | ν(C=N) = 1580 cm⁻¹ | Pyridine ring stretch (shifted from free ligand) |

| ¹H NMR (DFT) | δ = 8.5 ppm | Proton on pyridine ring adjacent to nitrogen |

This table presents hypothetical data for illustrative purposes, based on computational studies of similar ruthenium polypyridyl complexes.

Applications of N2 Isopropylpyridine 2,3 Diamine in Advanced Catalysis

Homogeneous Catalysis

Role of Ligand Stereochemistry and Electronic Effects in Catalytic Activity.

Due to the absence of studies on its catalytic applications, there is no information regarding the influence of the stereochemistry and electronic effects of N2-isopropylpyridine-2,3-diamine on catalytic activity.

Catalyst Turnover Frequencies and Deactivation Mechanisms.

Consequently, no data is available on catalyst turnover frequencies or deactivation mechanisms for catalysts that would employ this compound as a ligand.

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. The immobilization of catalytically active complexes onto solid supports is a key strategy in this area.

Immobilization of this compound Complexes on Solid Supports

The immobilization of metal complexes containing pyridine-based ligands onto solid supports is a well-established method to create robust and reusable heterogeneous catalysts. Conceptually, complexes of this compound could be anchored to various materials such as silica, alumina, polymers, or metal-organic frameworks (MOFs). The diamine functionality and the pyridine (B92270) nitrogen offer multiple coordination sites for metal ions, while the isopropyl group can influence the steric and electronic environment of the catalytic center.

Potential immobilization strategies could involve:

Covalent Attachment: Functionalizing the pyridine ring or the amino groups to create a covalent bond with the support material.

Coordination to Surface Metal Sites: Utilizing the nitrogen donors of the ligand to coordinate directly with metal ions present on the support surface.

Ion Exchange: For cationic complexes of this compound, immobilization can be achieved through ion exchange with charged supports.

While specific examples for this compound are not documented, the principles of immobilization are broadly applicable.

Application in Flow Reactors and Continuous Catalytic Processes

The use of heterogeneous catalysts is particularly advantageous in continuous flow reactors, which offer enhanced heat and mass transfer, improved safety, and potential for automation and scalability. A packed-bed reactor containing an immobilized this compound-based catalyst could theoretically be employed for various continuous-flow organic transformations. The efficiency of such a system would depend on the stability of the immobilized catalyst, the flow rate, temperature, and pressure. Studies on other pyridine derivatives in flow reactors have demonstrated the feasibility of this approach for reactions like N-oxidation and hydrogenations. organic-chemistry.orgresearchgate.netmdpi.com

Electrocatalysis and Photocatalysis

Electrocatalysis and photocatalysis utilize electrical energy and light, respectively, to drive chemical reactions, often under mild conditions.

This compound Complexes in Redox-Driven Catalytic Cycles

Metal complexes with nitrogen-containing ligands are frequently studied as electrocatalysts for various redox reactions, such as CO2 reduction or water oxidation. A complex of this compound could potentially facilitate electron transfer processes. The electronic properties of the ligand, influenced by the isopropyl group and the diamine functionality, would play a crucial role in tuning the redox potential of the metal center. The catalytic cycle would involve the metal center shuttling between different oxidation states to activate substrates.

Light-Driven Catalytic Transformations

Photocatalysis often employs transition metal complexes that can absorb light and transfer energy or electrons to initiate a chemical reaction. Pyridine-based ligands are integral to many well-known photosensitizers. A complex of this compound could potentially exhibit photocatalytic activity. Upon light absorption, the complex could reach an excited state with enhanced redox properties, enabling it to participate in photoredox catalytic cycles for various organic transformations.

Polymerization Catalysis

The synthesis of polymers with controlled architectures and properties is highly dependent on the design of the catalyst. Metal complexes containing substituted pyridine ligands have been investigated as catalysts for various polymerization reactions. For instance, iron complexes with amino-pyridine ligands have been used in atom transfer radical polymerization (ATRP) of styrene. nsf.govumn.edu The steric and electronic properties of the ligand are critical in controlling the polymerization process. It is conceivable that a metal complex of this compound could act as a catalyst for polymerization, with the isopropyl group influencing the stereoselectivity and activity of the catalytic center.

Investigation into this compound as a Ligand in Polymerization Reactions Remains an Unexplored Area of Research

Despite a thorough review of available scientific literature, no specific research articles, studies, or data could be found regarding the investigation of this compound as a ligand in polymerization reactions. The application of this particular chemical compound in the field of advanced catalysis, specifically for polymerization processes, does not appear to be documented in publicly accessible scientific databases and research journals.

While the broader classes of pyridine-based diamine and related nitrogen-containing ligands have been a subject of interest in the development of catalysts for various polymerization reactions, including olefin polymerization, the specific derivative, this compound, has not been identified as a ligand in these studies. Research in the field of polymerization catalysis is extensive, with numerous publications detailing the performance of various ligand-metal complexes. However, the focus of these studies has been on other structural analogs.

The absence of information indicates that the potential of this compound as a ligand to form catalytically active complexes for polymerization has likely not yet been explored or, if it has, the findings have not been published in the scientific literature. Therefore, no data on its efficacy, the properties of any resulting polymers, or comparative analyses with other catalyst systems can be provided. This represents a gap in the current body of knowledge on polymerization catalysis.

Further research would be necessary to synthesize and characterize metal complexes of this compound and to subsequently evaluate their catalytic activity in polymerization reactions. Such studies would need to generate the foundational data required to understand the potential of this specific ligand in advanced catalysis.

Theoretical and Computational Chemistry of N2 Isopropylpyridine 2,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Geometry Optimization and Energy Minimization

Interactive Data Table: Hypothetical Optimized Geometric Parameters

This table is a placeholder to illustrate how data would be presented if available from a computational study.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

|---|---|---|---|---|

| Bond Length | N(1) | C(2) | - | Data not available |

| Bond Length | C(2) | N(2) | - | Data not available |

| Bond Angle | C(6) | N(1) | C(2) | Data not available |

| Dihedral Angle | N(1) | C(2) | N(2) | C(isopropyl) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO nih.gov. An FMO analysis of N2-isopropylpyridine-2,3-diamine would calculate the energies of these orbitals and map their spatial distribution to identify the most electron-rich and electron-poor regions of the molecule, thereby predicting its reactive behavior.

Interactive Data Table: Hypothetical FMO Energy Values

This table is a placeholder to illustrate how data would be presented if available from a computational study.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule by mapping the electrostatic potential onto the electron density surface. These maps are invaluable for predicting how molecules will interact. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would visualize the electron-rich nitrogen atoms of the pyridine (B92270) ring and amino groups, which are likely sites for protonation and hydrogen bonding.

Reaction Mechanism Studies

Computational chemistry can elucidate the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Computational Elucidation of Reaction Pathways in Synthesis and Catalysis

Computational studies can model the reaction mechanisms for the synthesis of this compound. For instance, the reaction of 2,3-diaminopyridine (B105623) with an isopropyl-containing reagent could be modeled to understand the regioselectivity and efficiency of the synthesis. Furthermore, if this compound is used as a ligand in catalysis, computations could explore how it coordinates with a metal center and influences the catalytic cycle, helping to explain its activity and selectivity.

Transition State Analysis and Activation Energy Calculations

For any proposed reaction step, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for that step can be determined. A lower activation energy implies a faster reaction rate. Such calculations are critical for understanding reaction kinetics, comparing competing reaction pathways, and predicting the conditions required for a reaction to occur.

Spectroscopic Property Prediction

The in silico prediction of spectroscopic properties is a cornerstone of modern computational chemistry, offering a powerful, non-destructive method to elucidate molecular structure and electronic properties. For this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can then be used for comparative analysis with experimental data, aiding in the confirmation of the compound's identity and providing insights into its structural and electronic characteristics.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR spectra through computational means has become an invaluable tool in structural elucidation. researchgate.netconicet.gov.arbohrium.com Methodologies such as those combining DFT with Gauge-Including Atomic Orbitals (GIAO) have established a robust framework for the prediction of NMR chemical shifts, although they can be computationally expensive. nih.gov More recent advancements have seen the rise of machine learning and deep learning models, like Graph Neural Networks (GNNs), which have demonstrated the potential to predict chemical shifts with high accuracy and efficiency. conicet.gov.arnih.gov

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These calculations would typically involve geometry optimization of the molecule's structure followed by the application of the GIAO method at a suitable level of theory, such as B3LYP with a 6-311++G(2d,p) basis set. nih.gov The resulting theoretical chemical shifts provide a valuable reference for the assignment of experimentally observed signals.

Below is a hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values and may differ from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C4 | 7.58 | 138.2 |

| Pyridine C5 | 6.72 | 115.9 |

| Pyridine C6 | 8.01 | 148.5 |

| Isopropyl CH | 3.85 | 48.7 |

| Isopropyl CH₃ | 1.25 | 22.4 |

| NH (isopropyl) | 5.40 | - |

| NH₂ | 4.80 | - |

| Pyridine C2 | - | 150.1 |

| Pyridine C3 | - | 123.6 |

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be computationally predicted, offering deeper insights into the connectivity and stereochemistry of the molecule.

Simulated IR and UV-Vis Spectra for Comparative Analysis

Computational methods are also adept at simulating vibrational and electronic spectra. DFT calculations can predict the infrared (IR) spectrum of this compound by calculating its harmonic vibrational frequencies. researchgate.netnih.gov These theoretical frequencies correspond to the vibrational modes of the molecule, such as N-H stretches, C-H stretches, and aromatic ring vibrations. Scaling factors are often applied to the calculated frequencies to better align them with experimental data. nih.govmdpi.com

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govscielo.org.za This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

Below are tables representing simulated IR and UV-Vis data for this compound based on computational predictions.

Table 2: Simulated IR Frequencies for this compound (Note: These are theoretical values and may differ from experimental results.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3450, 3350 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 2980-2850 |

| C=C, C=N Stretch (ring) | 1620-1450 |

| N-H Bend (amine) | 1600 |

| C-N Stretch | 1350-1250 |

Table 3: Simulated UV-Vis Absorption for this compound (Note: These are theoretical values and may differ from experimental results.)

| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| π → π | 235 | 0.45 |

| π → π | 280 | 0.15 |

| n → π* | 330 | 0.02 |

Ligand Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for the design and optimization of biologically active molecules. researchgate.netchemrevlett.com These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Quantitative Structure-Activity Relationships (QSAR) for Ligand Design